![molecular formula C12H12O3 B14487993 6,6-Dimethyl-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran CAS No. 63434-48-0](/img/structure/B14487993.png)
6,6-Dimethyl-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethyl-2H,6H-[1,3]dioxolo4,5-gbenzopyran is a chemical compound known for its unique structure and diverse applications. This compound belongs to the class of dioxolochromenes, which are characterized by a fused dioxole ring and a chromene moiety. It has garnered interest in various fields due to its potential biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-2H,6H-[1,3]dioxolo4,5-gbenzopyran typically involves the reaction of benzo[d][1,3]dioxol-5-ol with 3-bromopropanoic acid, followed by the reaction with oxalyl chloride to form 6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one . The aldol condensation of this intermediate with aromatic aldehydes leads to the formation of the final compound .
Industrial Production Methods
While specific industrial production methods for 6,6-Dimethyl-2H,6H-[1,3]dioxolo4,5-gbenzopyran are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-2H,6H-[1,3]dioxolo4,5-gbenzopyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted aromatic compounds, which can be further utilized in various applications.
Scientific Research Applications
6,6-Dimethyl-2H,6H-[1,3]dioxolo4,5-g
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its cytotoxic activities against cancer cell lines.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-2H,6H-[1,3]dioxolo4,5-gbenzopyran involves its interaction with cellular targets, leading to various biological effects. For instance, it has been shown to induce apoptosis in cancer cells by interacting with specific molecular pathways . The exact molecular targets and pathways are still under investigation, but its ability to modulate cellular processes makes it a promising compound for further research.
Comparison with Similar Compounds
Similar Compounds
- 6,6-Dimethyl-6H-[1,3]dioxolo[4,5-g]chromene
- 9,10-Dimethoxy-5,6-dihydro-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium
Uniqueness
6,6-Dimethyl-2H,6H-[1,3]dioxolo4,5-gbenzopyran stands out due to its unique dioxole-chromene structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
63434-48-0 |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
6,6-dimethyl-[1,3]dioxolo[4,5-g]chromene |
InChI |
InChI=1S/C12H12O3/c1-12(2)4-3-8-5-10-11(14-7-13-10)6-9(8)15-12/h3-6H,7H2,1-2H3 |
InChI Key |
KOSABCBYTYWFGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=CC3=C(C=C2O1)OCO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


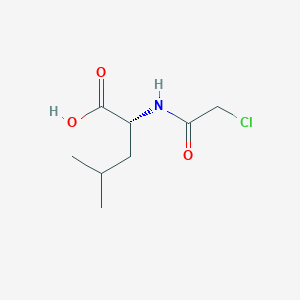
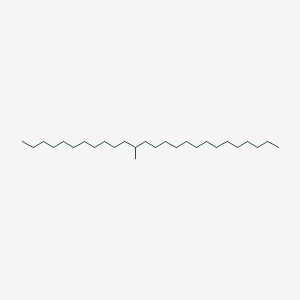
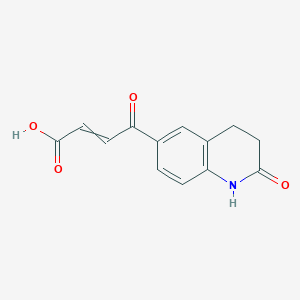
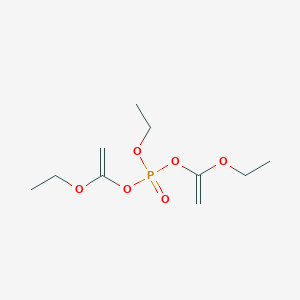
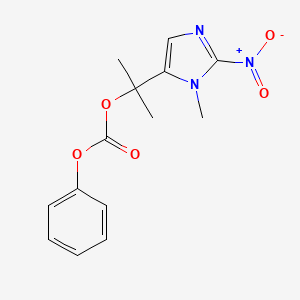
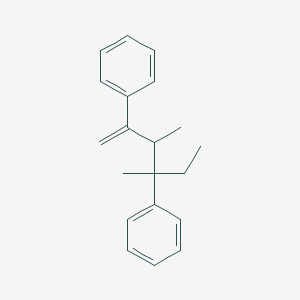
![2',6'-Dimethyl-2H,4'H-[1,1'-bipyridine]-2,4'-dione](/img/structure/B14487940.png)
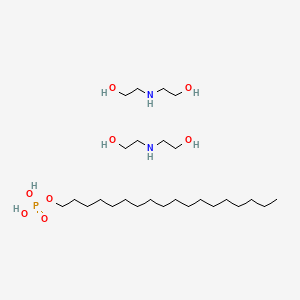
![1,1'-[(2-Phenoxyethoxy)methylene]dibenzene](/img/structure/B14487959.png)
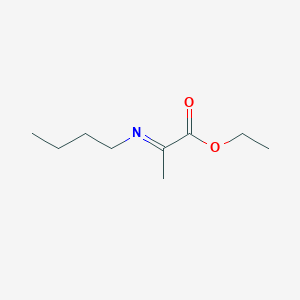
![4-[(Trimethylsilyl)methyl]quinoline](/img/structure/B14487973.png)
![{4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]phenyl}arsonic acid](/img/structure/B14487976.png)
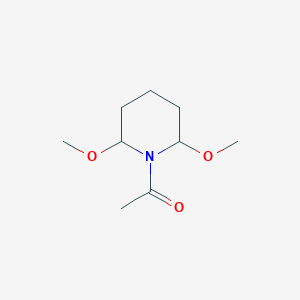
![Methyl 4-[bis(2-chloroethyl)amino]-3-nitrobenzoate](/img/structure/B14487988.png)
